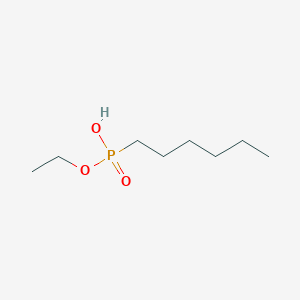

N-Hexylphosphonate Ethyl Ester

Description

Structure

3D Structure

Properties

CAS No. |

16165-73-4 |

|---|---|

Molecular Formula |

C8H19O3P |

Molecular Weight |

194.21 g/mol |

IUPAC Name |

ethoxy(hexyl)phosphinic acid |

InChI |

InChI=1S/C8H19O3P/c1-3-5-6-7-8-12(9,10)11-4-2/h3-8H2,1-2H3,(H,9,10) |

InChI Key |

XPLOQMVUXWZLET-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCP(=O)(O)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Structural Modifications of N Hexylphosphonate Ethyl Ester Analogs

Established Synthetic Pathways for N-Hexylphosphonate Ethyl Ester and Related Phosphonate (B1237965) Esters

The synthesis of phosphonate esters can be approached through several well-established methodologies. The choice of a particular synthetic route often depends on the desired ester (mono- or diester), the availability of starting materials, and the required purity of the final product.

Direct Esterification of Hexylphosphonic Acids

Direct esterification of hexylphosphonic acid is a common and versatile method for the preparation of its corresponding ethyl esters. This approach allows for the controlled formation of either mono- or diester products by carefully selecting the reaction conditions.

The selective synthesis of monoesters of phosphonic acids can be challenging due to the potential for simultaneous formation of diesters. However, specific protocols have been developed to achieve high selectivity for monoesterification. One effective method involves the use of orthoesters as alkoxy group donors. For instance, the reaction of hexylphosphonic acid with triethyl orthoacetate at a controlled temperature of 30 °C has been shown to selectively yield the monoethyl ester, ethyl hydrogen hexylphosphonate. This selectivity is attributed to the formation of a 1,1-diethoxyethyl ester intermediate at this lower temperature.

Another approach to selective monoesterification involves microwave-assisted direct esterification in the presence of an ionic liquid catalyst. While this method has been demonstrated for various alkylphosphonic acids, the principle can be applied to hexylphosphonic acid. The use of microwave irradiation can accelerate the reaction and improve yields, while the ionic liquid facilitates the selective formation of the monoester.

Table 1: Selective Monoesterification of Hexylphosphonic Acid

| Method | Reagents | Temperature (°C) | Product |

| Orthoester Method | Hexylphosphonic acid, Triethyl orthoacetate | 30 | Ethyl hydrogen hexylphosphonate |

| Microwave-assisted | Hexylphosphonic acid, Ethanol (B145695), Ionic liquid catalyst | Variable | Ethyl hydrogen hexylphosphonate |

For the synthesis of diethyl hexylphosphonate, controlled diesterification strategies are employed. Building upon the selective monoesterification protocol using orthoesters, increasing the reaction temperature to 90 °C in the presence of an excess of triethyl orthoacetate leads to the exclusive formation of the diester. At this higher temperature, the intermediate formed proceeds to react further to yield the diethyl ester.

Traditional methods for diesterification often involve the reaction of the phosphonic acid with an alcohol in the presence of a condensing agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). Alternatively, the conversion of the phosphonic acid to its corresponding phosphonic dichloride followed by alcoholysis with ethanol is a common route to the diester.

Table 2: Controlled Diesterification of Hexylphosphonic Acid

| Method | Reagents | Temperature (°C) | Product |

| Orthoester Method | Hexylphosphonic acid, Excess triethyl orthoacetate | 90 | Diethyl hexylphosphonate |

| Condensing Agent | Hexylphosphonic acid, Ethanol, DCC | Room Temperature | Diethyl hexylphosphonate |

| Phosphonic Dichloride | Hexylphosphonic dichloride, Ethanol | Variable | Diethyl hexylphosphonate |

Transesterification Reactions for Phosphonate Ester Synthesis

Transesterification represents an alternative and valuable method for the synthesis of phosphonate esters, including this compound. This process involves the exchange of the alkoxy group of a phosphonate ester with another alcohol. This can be particularly useful for converting a readily available phosphonate ester, such as a dimethyl or diethyl ester, into a different ester.

The transesterification of dialkyl phosphonates can be carried out in the presence of a catalyst, such as sodium ethoxide, particularly when exchanging with a higher boiling alcohol. The reaction equilibrium can be shifted towards the desired product by removing the lower-boiling alcohol that is displaced. For example, the transesterification of dimethyl hexylphosphonate with ethanol would yield a mixture of methyl ethyl hexylphosphonate and diethyl hexylphosphonate, with the composition depending on the reaction conditions and stoichiometry.

Furthermore, the alcoholysis of dialkyl H-phosphonates can be controlled to produce either mixed or fully transesterified products. By carefully tuning parameters such as the alcohol excess and temperature, it is possible to favor the formation of the desired ethyl ester from a different starting dialkyl phosphonate.

Mechanistic Insights into Esterification Reactions

The mechanism of direct esterification of phosphonic acids with orthoesters provides a clear example of how reaction conditions can dictate the product outcome. At lower temperatures (e.g., 30 °C), the reaction proceeds through a proposed intermediate, the 1,1-diethoxyethyl ester of the phosphonic acid, which is then selectively hydrolyzed to the monoester.

At higher temperatures (e.g., 90 °C), this intermediate is believed to react further, potentially through the formation of a pyrophosphonate intermediate, which is then consumed to form the diester. The use of ³¹P NMR spectroscopy has been instrumental in monitoring the course of these reactions and identifying the transient intermediates involved.

In the case of transesterification, the reaction is generally understood to proceed through a nucleophilic attack of the incoming alcohol on the phosphorus center of the phosphonate ester, leading to a pentacoordinate intermediate. The departure of the original alkoxy group then yields the new phosphonate ester. The presence of a catalyst, either acidic or basic, can facilitate this process by activating the phosphonate ester or the incoming alcohol.

Derivatization and Analog Synthesis for Targeted Research Applications

The derivatization of this compound and the synthesis of its analogs are crucial for exploring their potential in various research applications, including the development of new materials and bioactive compounds. These modifications can be targeted at the hexyl chain, the ethyl ester group, or by introducing functional groups to create bioisosteres.

The synthesis of functionalized N-hexylphosphonate esters can be achieved by starting with a functionalized hexyl halide in a Michaelis-Arbuzov reaction with triethyl phosphite. This allows for the introduction of various functionalities at different positions along the hexyl chain. For example, ω-functionalized hexylphosphonates can be prepared to facilitate their attachment to surfaces or incorporation into larger molecular architectures.

Modification of the ester group can lead to the synthesis of a diverse library of analogs. For instance, mixed phosphonate diesters can be synthesized by reacting a monoester with a different alcohol under appropriate coupling conditions. This allows for the fine-tuning of the physicochemical properties of the molecule, such as its solubility and hydrolytic stability.

Furthermore, the synthesis of phosphonamidate analogs, where one of the ester oxygens is replaced by a nitrogen atom, has been explored for applications in agrochemistry and as quorum sensing modulators. These analogs can be synthesized from the corresponding phosphonate diesters through reaction with amines.

In the context of medicinal chemistry, phosphonate esters can serve as bioisosteres of carboxylates or phosphates. The synthesis of this compound analogs with modified hexyl chains or ester groups can be a strategy to develop novel therapeutic agents. For example, the introduction of aromatic or heterocyclic moieties can lead to compounds with potential biological activity.

Table 3: Examples of Derivatization and Analog Synthesis

| Modification Site | Synthetic Strategy | Potential Application |

| Hexyl Chain | Michaelis-Arbuzov with functionalized hexyl halide | Surface modification, Polymer synthesis |

| Ester Group | Reaction of monoester with a different alcohol | Tuning physicochemical properties |

| P-O-C Linkage | Reaction with amines to form phosphonamidates | Agrochemicals, Quorum sensing modulation |

| Bioisosteric Replacement | Introduction of aromatic/heterocyclic groups | Medicinal chemistry |

Synthesis of Phosphonate Esters with Varied Alkyl Chain Lengths

The synthesis of phosphonate esters, including this compound analogs with varied alkyl chain lengths, can be achieved through several methodologies. These methods primarily involve either the direct esterification of phosphonic acids or the alkylation of phosphonic acid monoesters.

One common approach is the direct esterification of a phosphonic acid with an alcohol. Microwave-assisted direct esterification has been shown to be an effective method. For instance, the reaction of a phosphonic acid with a significant excess of an alcohol in the presence of an ionic liquid catalyst, such as [bmim][BF4], can lead to the formation of the desired monoester. tandfonline.com This monoester can then be further reacted to produce a dialkyl phosphonate. tandfonline.com

Alternatively, the conversion of a monoester to a dialkyl phosphonate can be efficiently carried out via alkylation. This involves reacting the monoester with an alkyl halide in the presence of a base like triethylamine, often under microwave irradiation. tandfonline.com This two-step protocol allows for the synthesis of phosphonates with both identical and different alkyl groups. tandfonline.com

A variety of synthetic methods for creating carbon-phosphorus bonds, a key step in forming phosphonates, have been developed. The Michaelis-Arbuzov reaction is a classical and widely used method for this purpose, typically involving the reaction of an alkyl halide with a trialkyl phosphite. researchgate.netorganic-chemistry.org Other methods include palladium-catalyzed cross-coupling reactions between H-phosphonate diesters and benzyl (B1604629) halides. organic-chemistry.org

The following table summarizes the synthesis of various dialkyl alkylphosphonates via microwave-assisted alkylation of the corresponding monoalkyl phosphonic acid derivatives.

| Starting Monoester | Alkylating Agent | Product | Yield (%) |

| Ethyl methylphosphonate | Bromopropane | Ethyl propyl methylphosphonate | 80-92% |

| Ethyl methylphosphonate | Bromobutane | Butyl ethyl methylphosphonate | 80-92% |

| Butyl methylphosphonate | Iodoethane | Butyl ethyl methylphosphonate | 80-92% |

| Butyl methylphosphonate | Bromopropane | Butyl propyl methylphosphonate | 80-92% |

| Ethyl butylphosphonate | Bromopropane | Ethyl propyl butylphosphonate | 85-92% |

| Ethyl butylphosphonate | Bromobutane | Butyl ethyl butylphosphonate | 85-92% |

| Butyl butylphosphonate | Iodoethane | Butyl ethyl butylphosphonate | 85-92% |

| Butyl butylphosphonate | Bromopropane | Butyl propyl butylphosphonate | 85-92% |

This table is based on data presented in the synthesis of phosphonates with identical and different alkyl groups by the microwave-assisted alkylation of phosphonic ester-acid derivatives. researchgate.net

Incorporation of Functional Groups for Specific Probing (e.g., nitrophenyl derivatives)

The incorporation of specific functional groups into phosphonate esters is a key strategy for developing activity-based probes (ABPs) and other chemical tools for studying biological systems. rsc.org Nitrophenyl derivatives, in particular, are often used due to their electrochemical properties and their ability to act as leaving groups in reactions.

The synthesis of these functionalized phosphonates often involves the use of phosphonochloridates. For example, a monomethyl alkylphosphoryl chloride can be reacted with an alcohol to produce a phosphonate diester. google.com This method allows for the introduction of a variety of functional groups by selecting the appropriate alcohol.

Another approach involves the direct functionalization of dialkyl phosphonates. For instance, a direct aryloxylation/alkyloxylation of dialkyl phosphonates can be achieved using phenols or alcohols under mild conditions, which avoids the use of hazardous reagents like phosphorus chloride or oxalyl chloride that are needed to generate phosphonochloridates. osti.gov

Phenylphosphinate esters have also been developed as novel warheads for ABPs targeting serine proteases. rsc.org The synthesis of these probes can involve a multi-step sequence, starting with the reaction of benzyl carbamate, dichlorophenyl phosphine, and a desired aldehyde. rsc.org The resulting acid can then be coupled with a phenol, such as a nitrophenyl derivative, in a Steglich-type esterification. rsc.org

The reactivity of these active phosphonate esters can be fine-tuned by the choice of the incorporated functional group. For example, in the synthesis of the antibiotic ceftriaxone (B1232239), a series of active phosphonate esters were prepared, and it was found that the anhydride (B1165640) abbreviated as ANPTA, a nitrophenyl derivative, exhibited the highest reactivity. researchgate.net

The following table provides examples of the synthesis of ceftriaxone using different active esters, highlighting the impact of the leaving group on the reaction yield.

| Active Ester | Leaving Group | Yield (%) |

| AE-active ester | Not specified | 91.5 |

| Compound 1b | Thioethyl | 92.3 |

| Compound 2b | p-Nitrophenylthio | 95.7 |

This table is based on data from the synthesis of ceftriaxone with different active esters. researchgate.net

Mechanistic Enzymology and High Resolution Structural Biology of N Hexylphosphonate Ethyl Ester Interactions

N-Hexylphosphonate Ethyl Ester as a Serine Hydrolase Inhibitor

This compound is recognized as a potent inhibitor of serine hydrolases, a large and diverse family of enzymes. rsc.org Its efficacy stems from its ability to target the active site of these enzymes, leading to their inactivation. rsc.org This inhibitory action is of significant interest in the field of activity-based protein profiling, which aims to understand the function of specific enzymes within complex biological systems. rsc.org

The interaction between an inhibitor and an enzyme can be characterized by its binding affinity and kinetics. While specific kinetic data for this compound is not extensively detailed in the provided results, the principles of inhibitor binding are well-established. Techniques like isothermal titration calorimetry (ITC) are instrumental in measuring the rates of inhibitor association and dissociation, providing insights into the dynamic aspects of enzyme inhibition. d-nb.info The binding affinity, often represented by the inhibition constant (Ki) or the dissociation constant (Kd), is a thermodynamic parameter that quantifies the strength of the inhibitor-enzyme interaction. biorxiv.org For instance, studies on other inhibitors have shown that binding affinities can range from picomolar to nanomolar concentrations, indicating very potent inhibition. vetmeduni.ac.at The development of slow-binding inhibitors is often a goal in drug design, as prolonged engagement with the target enzyme can lead to improved efficacy. nih.gov The binding process itself can be influenced by various factors, including electrostatic interactions, which can drive a rapid association between the inhibitor and the enzyme. vetmeduni.ac.at

This compound functions as a transition state analog, a molecule that structurally mimics the high-energy transition state of an enzymatic reaction. york.ac.uk This mimicry allows it to bind with high affinity to the active site of enzymes like lipases. The tetrahedral geometry of the phosphonate (B1237965) group closely resembles the tetrahedral intermediate formed during the hydrolysis of esters, the natural substrates for these enzymes. diva-portal.org By occupying the active site and mimicking the transition state, the inhibitor effectively blocks the enzyme's catalytic activity. The study of enzyme-inhibitor complexes, such as the one formed between Rhizomucor miehei lipase (B570770) and this compound, provides a model for understanding the enzyme's activated state. nih.govresearchgate.net This structural information is crucial for elucidating the catalytic mechanism and the factors that contribute to the remarkable rate enhancement observed in enzyme-catalyzed reactions. diva-portal.org

Structural Elucidation of Enzyme-N-Hexylphosphonate Ethyl Ester Complexes

High-resolution structural techniques, particularly X-ray crystallography, have been pivotal in visualizing the interactions between this compound and various enzymes at the atomic level. These studies have provided profound insights into the mechanisms of enzyme inhibition and activation. nih.govresearchgate.net

Table 1: Crystallographic Data for Lipase-Inhibitor Complexes

| Enzyme | Inhibitor | PDB Code | Resolution (Å) | Key Finding |

|---|---|---|---|---|

| Rhizomucor miehei lipase | This compound | 5TGL | 3.0 | Reveals movement of the enzyme's 'lid' upon binding. nih.govresearchgate.netrcsb.org |

| Candida antarctica lipase B | n-hexylchlorophosphonate ethyl ester | 1LBS | Not specified | Shows a stereospecificity pocket for secondary alcohols. scribd.comnih.gov |

Conformational Dynamics of Enzyme Lid and Active Site Rearrangements upon Binding

A key finding from the structural analysis of the RmL-inhibitor complex is the movement of a helical segment known as the "lid". nih.govresearchgate.net In the absence of the inhibitor, this lid covers the active site, rendering the enzyme inactive. nih.govresearchgate.net The binding of this compound induces a rigid-body motion of this lid, which consists of 15 amino acids, moving some of its atoms by over 12 Å. nih.govyork.ac.uk This movement exposes the active site, which contains the characteristic Asp-His-Ser catalytic triad (B1167595) of serine hydrolases, to the solvent. nih.govresearchgate.net This conformational change also significantly increases the non-polar surface area around the catalytic site, a phenomenon believed to be equivalent to the interfacial activation that occurs when the lipase encounters a lipid-water interface. nih.govresearchgate.net This "open" conformation is crucial for the enzyme's catalytic activity. researchgate.net

The binding of a ligand to an enzyme is a highly specific process governed by a network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. scitechnol.comfrontiersin.org In the case of the RmL-inhibitor complex, the movement of the lid not only exposes the active site but also creates a binding pocket that accommodates the inhibitor. nih.govresearchgate.net The n-hexyl chain of the inhibitor likely interacts with the newly exposed hydrophobic surface of the enzyme. nih.govresearchgate.net The phosphonate group forms a covalent bond with the catalytic serine residue, mimicking the tetrahedral intermediate of the natural reaction. diva-portal.org In Candida antarctica lipase B, the shape of the active site environment, including a stereospecificity pocket, dictates its substrate specificity. scribd.com The binding of an inhibitor can induce conformational changes in the active site to achieve an optimal fit, a concept known as the "induced fit" model. scitechnol.com The study of these recognition sites is critical for understanding enzyme specificity and for the rational design of new, more potent inhibitors. scitechnol.com

Kinetic Characterization of Enzyme-N-Hexylphosphonate Ethyl Ester Interactions

The study of this compound's interaction with enzymes, particularly lipases and esterases, is centered on its function as a transition-state analogue. This molecular mimicry provides profound insights into the catalytic mechanisms of these enzymes.

Influence of Environmental Factors on Enzymatic Activity in the Presence of this compound

Environmental conditions such as pH and temperature are critical determinants of enzyme activity and stability. researchgate.net These factors also significantly influence the interactions between an enzyme and an inhibitor like this compound.

pH: The pH of the reaction medium affects the ionization state of amino acid residues in the enzyme's active site, particularly those of the catalytic triad (e.g., Asp-His-Ser). researchgate.net For the inhibitor to bind effectively, these residues must be in the correct protonation state to form key interactions. For instance, the catalytic histidine is often required to be protonated to interact with the phosphonate group. nih.gov Drastic changes in pH can alter these states, potentially weakening the binding of the inhibitor and reducing its potency. Studies have shown that pH can dramatically affect the enantioselectivity and activity of lipases, which would similarly alter the observed inhibition. researchgate.net

Temperature: Enzyme activity generally increases with temperature up to an optimal point, beyond which the enzyme begins to denature and lose activity. mdpi.commdpi.com The binding of an inhibitor is also temperature-dependent. The stability of the enzyme-inhibitor complex can be affected by temperature; at higher temperatures, increased molecular motion can lead to the dissociation of the inhibitor from the active site. Conversely, excessively high temperatures can cause irreversible denaturation of the enzyme, rendering any inhibitor interaction moot. researchgate.net

While the general principles are well-understood, specific studies detailing the influence of a range of pH and temperature values on the inhibitory performance of this compound are not prominently available.

Probing Enzyme Substrate Specificity and Enantioselectivity with this compound

The stable complex formed between this compound and various enzymes has made it an invaluable tool for structural and computational biology, providing deep insights into why enzymes select specific substrates and enantiomers.

Application in Computer-Aided Substrate Screening (CASS) Methodologies

This compound has been instrumental in the development and validation of Computer-Aided Substrate Screening (CASS) methodologies. nih.gov A notable example is its use with Candida antarctica lipase B (CALB). researchgate.net In these studies, the crystal structure of CALB complexed with this compound (PDB ID: 1LBS) serves as a precise map of the enzyme's active site. nih.govsemanticscholar.org

The CASS process leverages this structural information through a "restricted docking" approach:

Binding Site Definition: Residues within a defined radius (e.g., 12 Å) of the phosphorus atom of the bound this compound are identified and designated as the active site. nih.gov

Mechanism-Based Docking: The system uses the known reaction mechanism of the enzyme to constrain the docking simulations. For serine hydrolases like CALB, essential hydrogen bonds that form the oxyanion hole, which stabilizes the reaction's transition state, are kept fixed during the simulation. nih.gov

Substrate Screening: A library of potential substrate molecules is then computationally docked into this defined and constrained active site. researchgate.net

Prediction: Based on favorable energetic poses and correct orientation for catalysis, the system predicts whether a compound will be a substrate for the enzyme. nih.gov

This CASS system, validated using the this compound-defined active site, successfully identified 223 out of 233 compounds correctly for CALB, demonstrating the high accuracy and reliability of using such inhibitor complexes to guide computational screening. nih.govresearchgate.net

Interactive Data Table: CASS Workflow Using this compound

| Step | Description | Role of this compound | Reference |

| 1. Template Selection | A high-resolution crystal structure of the target enzyme is chosen. | The structure of the enzyme complexed with this compound (e.g., PDB: 1LBS for CALB) is used as the template. | nih.govsemanticscholar.org |

| 2. Active Site Definition | The key amino acid residues that form the binding pocket are identified. | The inhibitor's position in the crystal structure precisely delineates the active site geometry. | nih.gov |

| 3. Restricted Docking | Computational docking of potential substrates is performed with constraints based on the known catalytic mechanism. | The interactions between the enzyme and the inhibitor guide the setup of mechanistic constraints (e.g., oxyanion hole). | nih.gov |

| 4. Scoring and Analysis | The binding energies and poses of docked compounds are evaluated to predict substrate viability. | The known bound pose of the inhibitor serves as a benchmark for evaluating potential substrate binding modes. | researchgate.net |

Insights into Broad Substrate Promiscuity of Esterases

Substrate promiscuity refers to the ability of an enzyme to catalyze reactions for a wide range of different substrates. researchgate.net this compound has been key to understanding the structural basis of this phenomenon in esterases and lipases. The crystal structure of the Rhizomucor miehei lipase in complex with this compound was one of the first to reveal a critical structural feature: a mobile "lid" domain. researchgate.netmdpi.com

In the absence of a substrate, this lid covers the active site, shielding its hydrophobic interior from the aqueous environment. researchgate.net The binding of the inhibitor this compound induces a significant conformational change, causing the lid to move and expose the active site. researchgate.net This movement is believed to be equivalent to the "interfacial activation" that lipases exhibit when they encounter a lipid-water interface. researchgate.netresearchgate.net The open conformation reveals a large and accessible catalytic cavity, which helps explain how the enzyme can accommodate a diverse array of substrates, contributing to its broad promiscuity. researchgate.netsemanticscholar.org

Mechanisms Underlying Enzyme Enantioselectivity

Enantioselectivity—the ability of an enzyme to preferentially act on one enantiomer of a chiral substrate—is a highly sought-after property in biocatalysis. nih.gov The structure of an enzyme complexed with an inhibitor like this compound provides a high-resolution snapshot of the active site that can be used to unravel the source of this selectivity.

For example, the crystal structure of CALB with bound this compound (PDB: 1LBS) has been used as a template for computational studies on its enantioselectivity in transesterification reactions. sharif.edu By modeling the docking of both the R- and S-enantiomers of a chiral alcohol into the inhibitor-defined active site, researchers can analyze the subtle differences in their binding. sharif.edu These studies have revealed that the preferred enantiomer (e.g., the R-enantiomer of 1-phenylethanol) can achieve a more favorable orientation for catalysis. Its hydroxyl group is positioned perfectly to interact with the catalytic Ser-105, while the non-preferred enantiomer may be oriented away from the catalytic serine or experience steric clashes with other residues. sharif.edu The binding pockets for the different parts of the substrate, first identified through inhibitor complexes, are crucial in mediating this stereoselectivity. ethernet.edu.et

Computational and Theoretical Investigations of N Hexylphosphonate Ethyl Ester Systems

Quantum Chemical (QM) Calculations for Reaction Pathway Analysis

Quantum chemical (QM) calculations offer a highly accurate method for investigating enzymatic reaction mechanisms, including the formation and breaking of chemical bonds. nih.govsharif.edu While the computational cost of applying QM methods to entire biomacromolecules is often prohibitive, the QM cluster approach has been effectively utilized. nih.govsharif.edu In this method, a model of the enzyme's active site, containing key amino acid residues, is "cut out" from the larger protein structure. sharif.edu This smaller system, typically 50-200 atoms, can then be studied using rigorous QM or Density Functional Theory (DFT) methods. sharif.edu

For systems involving phosphonates like HEE, which act as transition-state analogs for ester hydrolysis, QM calculations are invaluable. They can elucidate the reaction pathway, map the potential energy surface, and identify the structures of transition states. sharif.edunih.gov For example, in studies of lipase-catalyzed reactions, QM models have been used to investigate the two-step mechanism involving a nucleophilic attack from a serine residue on the substrate. sharif.edu By modeling the active site of Candida antarctica lipase (B570770) B (CALB) with a substrate, researchers have used QM to show that the catalytic triad (B1167595) of amino acids (Asp-187, His-224, and Ser-105) facilitates the reaction without abstracting the substrate's alcoholic proton before the nucleophilic attack. sharif.edu Such calculations can analyze the energetics of the acyl-enzyme intermediate formation, a state mimicked by the HEE inhibitor. researchgate.net

The development of automated reaction path search methods, often combined with DFT, further enhances the ability to explore complex reaction networks and catalytic cycles. researchgate.net These strategies leverage quantum chemical calculations to predict unknown reaction pathways and design more efficient catalysts, a principle directly applicable to understanding the detailed interactions between HEE and enzyme active sites. nih.gov

Molecular Dynamics (MD) Simulations of Enzyme-Ligand Complexes

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of enzyme-ligand complexes over time. These simulations have been instrumental in understanding the conformational changes and interactions within systems containing N-Hexylphosphonate Ethyl Ester.

A notable application of MD is in the study of lipases, where HEE serves as a transition-state analog inhibitor. nih.gov For instance, MD simulations were performed on the native Fusarium solani cutinase, and the results showed excellent agreement with crystallographic data obtained from the enzyme complexed with HEE. rcsb.orgproteopedia.org This agreement validates the use of MD simulations to realistically monitor protein dynamics by combining multiple static structural "pictures". rcsb.orgproteopedia.org

In another study involving Candida antarctica lipase B (CALB), MD simulations were used to investigate the transition state of the enzyme-substrate complex. nih.gov The crystal structure of CALB complexed with HEE (PDB code: 1LBS) served as a crucial starting point for these simulations. nih.gov Comprehensive MD simulations of lipases like CALB and Rhizomucor miehei lipase (RML) in various organic solvents have also been conducted to understand their activity and stability. acs.org These simulations, which often run in triplicate to ensure statistical significance, help correlate enzyme activity with factors like the conformation and stability of the active site regions. acs.org

The table below summarizes key MD simulations involving enzymes where HEE was used as a structural or functional probe.

| Enzyme | Simulation Focus | Key Finding | Reference |

|---|---|---|---|

| Fusarium solani cutinase | Comparison of native enzyme dynamics with HEE-inhibited crystal structure | Good agreement between MD simulations of the native enzyme and the static inhibited structure, validating the approach. | rcsb.org, proteopedia.org |

| Candida antarctica lipase B (CALB) | Simulation of the transition state of the enzyme-substrate complex | HEE (in PDB: 1LBS) used as a template to model the transition state for substrate screening. | nih.gov |

| CALB, Rhizomucor miehei lipase (RML), Thermomyces lanuginosus lipase (TLL) | Investigating lipase performance in organic solvents | Activity of RML and TLL highly correlated to the conformation and stability of their active site regions, with HEE-complex structures providing key insights. | acs.org |

Structure-Based Computational Design and Virtual Screening Applications

The crystal structure of enzymes complexed with this compound has been a cornerstone for structure-based computational design and virtual screening. HEE acts as a covalent, transition-state analog, providing a detailed map of the active site in its catalytically relevant conformation. researchgate.netscispace.com

A prime example is the development of a Computer-Aided Substrate Screening (CASS) system for Candida antarctica lipase B (CALB). nih.govresearchgate.net This system utilizes the crystal structure of CALB inhibited by HEE (PDB code: 1LBS) as a template. nih.gov The screening process employs restricted molecular docking, where potential substrates are fitted into the active site defined by the HEE-bound structure. researchgate.net The screening is guided by geometric criteria derived from the known reaction mechanism, such as the distance between the substrate's carbonyl carbon and the catalytic Serine's hydroxyl oxygen. nih.govresearchgate.net This in silico method successfully identified 223 out of 233 known substrates for CALB, demonstrating high accuracy and validating the use of the HEE-inhibited structure for virtual screening. nih.govresearchgate.net

The core principle of this approach is that the molecular recognition between a substrate and an enzyme shares similarities with ligand-protein interactions in drug design. nih.govresearchgate.net By using the HEE-complex structure, researchers can bypass the laborious and costly experimental screening of new enzymes for potential substrates. researchgate.net This structure-based virtual screening approach is a powerful tool for identifying new ligands and substrates for various enzymes. rsc.org

| System Component | Role in CASS for CALB | Significance |

|---|---|---|

| This compound (HEE) | Forms a transition-state analog complex with CALB (PDB: 1LBS). | Provides the structural template of the activated active site for docking. |

| Molecular Docking | Predicts energetically favorable binding poses of potential substrates. | Primary filtering step to identify compounds that fit the active site. |

| Geometric Filters (e.g., "Distance Check") | Applies criteria based on key reaction distances (e.g., Ser105-O to substrate C=O). | Refines the docking results to select for catalytically viable poses. |

Theoretical Modeling of Interfacial Enzyme Activation Phenomena

Lipases exhibit a unique phenomenon known as interfacial activation, where their catalytic activity dramatically increases at an oil-water interface. scispace.comresearchgate.net Theoretical models, heavily informed by the crystal structure of lipase-HEE complexes, have been crucial in explaining this behavior at a molecular level.

The crystal structure of Rhizomucor miehei lipase (RmL) complexed with this compound provided a breakthrough in understanding this mechanism. scispace.commdpi.com The structure revealed that in the presence of the inhibitor, a helical segment, or "lid," covering the active site undergoes a significant conformational change. scispace.comresearchgate.net This movement exposes the catalytic triad (Asp-His-Ser), which is otherwise buried, and simultaneously increases the non-polar character of the surface surrounding the active site. scispace.comresearchgate.net

It was proposed that the enzyme's conformation in this HEE-inhibited complex is equivalent to the activated state generated by the oil-water interface. scispace.comresearchgate.net The amphipathic nature of the lid domain, with hydrophilic residues facing the solvent in the closed state and hydrophobic residues facing the active site, allows it to act as a switch. mdpi.com The presence of a lipid phase is thought to trigger the same lid-opening motion observed in the HEE complex, granting the substrate access to the now-exposed catalytic machinery. This hypothesis, born from the HEE-inhibitor complex structure, has become a central model for explaining interfacial activation in many lipases. mdpi.com Studies on Candida antarctica lipase B have also revealed similar open (lipase) and closed (esterase) conformations, further supporting this model of activation. mdpi.com

Advanced Analytical Methodologies for Characterization and Detection of N Hexylphosphonate Ethyl Ester

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of N-Hexylphosphonate Ethyl Ester, providing detailed insights into its atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of this compound in solution. rsc.org By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ³¹P, NMR provides a detailed map of the molecule's carbon-hydrogen framework and the unique phosphorus environment.

Research on the synthesis of phosphonic acids has provided detailed NMR data for closely related structures, such as Ethyl Hydrogen Hexylphosphonate (the monoester) and Diethyl Hexylphosphonate. mdpi.com The analysis of these spectra offers a clear blueprint for the characterization of this compound.

¹H NMR: Proton NMR reveals the number and types of hydrogen atoms. For Ethyl Hydrogen Hexylphosphonate, the spectrum shows characteristic multiplets for the ethyl group's methylene (B1212753) (CH₂) and methyl (CH₃) protons, as well as signals corresponding to the hexyl chain. mdpi.comlibretexts.org The protons on the carbon adjacent to the phosphorus atom are split due to P-H coupling, providing key structural information.

¹³C NMR: This technique maps the carbon skeleton of the molecule. The spectrum for the related Diethyl Hexylphosphonate shows distinct signals for each carbon in the ethyl and hexyl groups. mdpi.com The carbon atoms closer to the electronegative oxygen and phosphorus atoms appear at a lower field (higher ppm). Crucially, the signals for carbons in the hexyl chain that are close to the phosphorus atom exhibit splitting (J-coupling), confirming the C-P bond. mdpi.com

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. It provides a single signal whose chemical shift is highly sensitive to the electronic environment of the phosphorus atom. For Diethyl Hexylphosphonate, a single peak is observed around δ 31.9 ppm, confirming the presence and oxidation state of the phosphonate (B1237965) group. mdpi.com

The following table summarizes the reported NMR data for related hexylphosphonate esters, which serve as a reference for this compound.

Interactive Data Table: NMR Spectroscopic Data for Hexylphosphonate Esters

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Multiplicity / Assignment | Source |

|---|---|---|---|---|---|

| Diethyl Hexylphosphonate | ¹H | 4.02–3.91 | - | m, OCH₂ (ethyl) | mdpi.com |

| 1.76–1.57 | - | m, P-CH₂ (hexyl) | mdpi.com | ||

| 1.52–1.39 | - | m, P-CH₂-CH₂ | mdpi.com | ||

| 1.39–1.29 | - | m, CH₂ | mdpi.com | ||

| 1.29–1.18 | - | m, CH₂ + OCH₂CH₃ | mdpi.com | ||

| 0.86 | J = 6.8 | t, CH₃ (hexyl) | mdpi.com | ||

| ¹³C | 60.7 | J(H-P) = 6.4 | d, OCH₂ (ethyl) | mdpi.com | |

| 30.7 | - | s, CH₂ | mdpi.com | ||

| 29.4 | J(H-P) = 15.7 | d, CH₂ | mdpi.com | ||

| 24.5 | J(H-P) = 138.4 | d, P-CH₂ (hexyl) | mdpi.com | ||

| 22.0 | J(H-P) = 5.0 | d, CH₂ | mdpi.com | ||

| 21.8 | - | s, CH₂ | mdpi.com | ||

| 16.2 | J(H-P) = 5.5 | d, OCH₂C H₃ | mdpi.com | ||

| 13.8 | - | s, CH₃ (hexyl) | mdpi.com |

Note: "m" denotes multiplet, "t" denotes triplet, "d" denotes doublet, "s" denotes singlet.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edu For this compound, the IR spectrum is dominated by characteristic absorptions corresponding to the P=O (phosphoryl), P-O-C, and C-H bonds.

While a specific spectrum for this compound is not detailed in the provided search results, its features can be reliably predicted based on general knowledge of organophosphonates and esters. spectrabase.comspectroscopyonline.comorgchemboulder.com

P=O Stretch: A strong and prominent absorption band is expected in the region of 1250-1200 cm⁻¹, which is characteristic of the phosphoryl group stretch.

P-O-C Stretch: The stretching vibrations of the P-O-C linkage typically appear as strong bands in the 1050-1000 cm⁻¹ region. spectroscopyonline.com

C-H Stretch: Aliphatic C-H stretching vibrations from the hexyl and ethyl groups will be observed as multiple bands in the 3000-2850 cm⁻¹ range. utdallas.edu

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups will appear in the 1470-1370 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium to Strong |

| P=O (Phosphoryl) | Stretch | 1200 - 1250 | Strong |

| P-O-C | Stretch | 1000 - 1050 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uni.lu It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable structural information.

For this compound (C₈H₁₉O₃P), the monoisotopic mass is 194.10718 Da. chemspider.com High-resolution mass spectrometry can confirm this exact mass, validating the elemental composition. Upon ionization, the molecule fragments in a predictable manner, which helps in confirming its structure. Predicted m/z values for various adducts of the compound have been calculated, which are crucial for identifying the molecule in complex MS analyses. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 195.11446 |

| [M+Na]⁺ | 217.09640 |

| [M-H]⁻ | 193.09990 |

| [M+NH₄]⁺ | 212.14100 |

| [M+K]⁺ | 233.07034 |

Data sourced from PubChemLite. uni.lu

Chromatographic Separations for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities, starting materials, or other components in a mixture. When coupled with a detector like a mass spectrometer, these methods allow for both qualitative identification and precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and thermally stable compounds. plantsjournal.comspectroscopyonline.com this compound, being an ester, can be amenable to GC analysis, although its polarity and molecular weight may require specific column and temperature programming. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. researchgate.net The separated components then enter the mass spectrometer, where they are identified based on their mass spectrum and fragmentation pattern. This method is highly effective for assessing the purity of a synthesized batch of this compound and for identifying any volatile impurities. spectrabase.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing compounds that are less volatile, thermally labile, or more polar. nih.govscharlab.com Given the polar phosphonate group, LC-MS is an excellent alternative or complementary technique to GC-MS for the analysis of this compound. In LC-MS, the compound is separated in the liquid phase using a high-performance liquid chromatography (HPLC) system and then introduced into the mass spectrometer. This technique is widely used for quantifying the concentration of analytes in complex matrices, such as in biological or environmental samples. nih.gov The high sensitivity and selectivity of LC-MS/MS, in particular, would allow for trace-level detection and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis and purification of phosphonate esters, including this compound. Due to the compound lacking a strong UV chromophore, detection can be challenging and may necessitate the use of universal detectors like a Refractive Index Detector (RID) or, for higher sensitivity and specificity, a mass spectrometer (MS). The chromatographic approach typically involves reversed-phase (RP) HPLC, which separates compounds based on their hydrophobicity.

For phosphonate esters, a C18 column is commonly employed, providing a nonpolar stationary phase that interacts with the hexyl chain of the molecule. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component. Gradient elution, where the proportion of the organic solvent is increased over time, is often utilized to ensure the efficient elution of compounds with varying polarities.

Representative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 50% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detector | Mass Spectrometry (MS) or Refractive Index Detector (RID) |

| Injection Volume | 10 - 20 µL |

This table represents a typical method; actual parameters must be optimized for specific instrumentation and sample matrices.

Application as a Reference Standard in Analytical Chemistry Method Development

This compound serves as a crucial reference standard in the development and validation of analytical methods, particularly in the realm of biochemistry and enzyme kinetics. scribd.comsemanticscholar.org A reference standard is a highly purified and well-characterized substance used as a measurement base. armi.com The use of such standards is a fundamental requirement for Good Manufacturing Practice (GMP) and Good Laboratory Practice (GLP) to ensure that analytical procedures yield reliable and accurate results. ujpronline.com

The primary application of this compound as a reference standard is in the study of lipolytic enzymes, such as lipases. scribd.comsemanticscholar.orgsharif.edu In this context, it is often used as a specific inhibitor to probe the structure and function of enzyme active sites. For instance, its complex with lipases from Rhizomucor miehei and Candida antarctica has been analyzed using X-ray crystallography to elucidate the mechanism of interfacial activation. semanticscholar.orgpdbj.org

In the development of bioassays for these enzymes, this compound is used to:

Validate Method Specificity: By introducing the inhibitor, researchers can confirm that the observed activity is indeed from the target enzyme and not from other components in the sample.

Establish Positive Controls: In screening for new enzyme inhibitors, this compound can be used as a positive control to validate the assay's ability to detect inhibition.

Calibrate Instrument Response: Although more common for quantitative analysis, a well-characterized standard helps ensure that the instrumental response is consistent and reliable.

The availability of this compound as a certified reference material from commercial suppliers ensures that researchers have access to a compound of known purity and identity. sigmaaldrich.comaccustandard.com This is essential for the reproducibility of experimental results and for the validation of new analytical methods designed to study enzyme mechanisms or screen for novel therapeutic agents. researchgate.netedqm.eu Its use in these highly specific and sensitive research applications underscores its importance as a specialized analytical tool.

Applications in Chemical Biology and Biocatalysis Research

Utilizing N-Hexylphosphonate Ethyl Ester as a Probe for Enzyme Functional Studies

This compound is a well-established tool for probing the function and structure of various hydrolases, particularly lipases. By acting as a transition-state analog, it irreversibly inhibits these enzymes by forming a stable covalent bond with the active site serine residue. This interaction allows researchers to "trap" the enzyme in a conformation that mimics its activated state, providing a static picture of the enzyme-substrate complex.

One of the key applications is in active-site titration, a method to determine the concentration of active enzyme molecules in a sample. A related compound, methyl p-nitrophenyl n-hexylphosphonate, has been successfully used to titrate both soluble and immobilized lipases. researchgate.net This technique is crucial for accurate kinetic analysis and for comparing the catalytic efficiency of different enzyme preparations.

X-ray crystallography of enzyme-inhibitor complexes has provided profound insights into catalytic mechanisms. For instance, the crystal structure of Rhizomucor miehei lipase (B570770) complexed with this compound revealed a significant conformational change where a helical "lid" covering the active site moves to expose it. rcsb.orgscribd.com This movement is a critical step in the interfacial activation of lipases, the phenomenon where their catalytic activity dramatically increases at a lipid-water interface. rcsb.org It is proposed that the structure of the enzyme in this complex is equivalent to the activated state generated by an oil-water interface. rcsb.orgtypeset.ioscispace.com

Similarly, the structure of Fusarium solani cutinase in a complex with this compound has been determined, contributing to a broader comparative analysis of cutinase dynamics. pdbj.org Such structural studies, which also include computer-aided substrate screening (CASS) and molecular dynamics (MD) simulations, use the inhibitor-bound structure (like PDB ID: 1LBS) as a reference to understand substrate binding and to predict the suitability of other potential substrates. nih.govresearchgate.net

Furthermore, phosphonate (B1237965) probes, in general, are fundamental to Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic strategy to study enzyme families in complex biological systems. researchgate.netnih.gov Fluorophosphonate probes, which are structurally related to this compound, can be tagged with reporter molecules like biotin (B1667282) or fluorophores (e.g., TAMRA) to allow for the detection, enrichment, and identification of active serine hydrolases. inrae.frinrae.frthermofisher.com This approach has been instrumental in discovering new enzymes and understanding their roles in various physiological pathways. researchgate.netnih.gov

Table 1: Selected Enzymes Studied Using this compound and Related Probes

| Enzyme | Organism of Origin | Purpose of Study | PDB Code (if applicable) | Reference(s) |

|---|---|---|---|---|

| Lipase | Rhizomucor miehei | To model interfacial activation | 5TGL | rcsb.orgscribd.com |

| Cutinase | Fusarium solani | To investigate enzyme dynamics | 1XZL | pdbj.org |

| Lipase B | Candida antarctica | Computational substrate screening | 1LBS | nih.govresearchgate.net |

Contribution to the Development of Enzyme Models and Biomimetic Systems

The study of how this compound and similar phosphonates interact with enzymes provides critical data for the development of enzyme models and biomimetic systems. These systems aim to replicate the high efficiency and selectivity of natural enzymes using smaller, more robust, and synthetically accessible molecules.

The insights gained from the crystal structures of lipase-phosphonate complexes, which detail the geometry and electrostatic environment of the active site during catalysis, are particularly valuable. rcsb.orgtypeset.io This information guides the design of artificial catalysts. For example, research into biomimetic catalysts for the hydrolysis of phosphate (B84403) esters—molecules chemically related to phosphonates—draws upon the understanding of natural phosphatases and hydrolases. epa.govresearchgate.net Scientists have developed synthetic catalysts, including those based on coordination compounds and nanomaterials, that mimic the active sites of these enzymes to degrade organophosphates, which include pesticides and nerve agents. epa.govresearchgate.netdtic.mil

While aryl phosphonates have been noted as reasonable geometric mimics for the transition states of ester hydrolysis, they can be poorer electrostatic mimics, a finding that helps refine the design of more effective haptens for generating catalytic antibodies. rsc.org Catalytic antibodies, or "abzymes," are created by using transition-state analogs (like phosphonates) as antigens to elicit an immune response, resulting in antibodies that can catalyze a specific chemical reaction. rsc.org

Furthermore, the general reaction mechanisms of phosphonate rearrangements, such as the phosphonate-phosphate rearrangement, are studied to understand fundamental chemical transformations that can be incorporated into biomimetic designs. researchgate.net Peptide-mimic phosphonium (B103445) salts have been used as catalysts in biomimetic cascades for asymmetric synthesis, demonstrating how principles learned from enzyme-inhibitor interactions can be applied to create novel catalytic platforms. researchgate.net

Role in Enzyme Engineering and Directed Evolution Studies for Enhanced Biocatalytic Properties

This compound and its analogs play a crucial role as selective agents in enzyme engineering and directed evolution experiments. Directed evolution is a powerful technique used to tailor enzymes for specific industrial applications by mimicking natural selection in the laboratory to evolve proteins with desired properties, such as enhanced stability, activity, or altered substrate specificity. nih.gov

A prominent example is the directed evolution of Bacillus subtilis lipase A. In this work, enantiomeric phosphonate suicide inhibitors were used for a dual-selection process. nih.gov By expressing a library of lipase mutants on phages, researchers could select for variants that were specifically inhibited by one enantiomer of the phosphonate inhibitor but not the other. This strategy successfully isolated lipase mutants with inverted enantioselectivity, a highly desirable trait for the synthesis of chiral pharmaceutical compounds. nih.govpdbj.org The crystal structures of these evolved enzymes bound to the phosphonate inhibitors provided a clear structural basis for the observed changes in selectivity. nih.gov

The general principles of using inhibitors to guide evolution are widely applied. For instance, in the evolution of phosphotriesterases—enzymes that can degrade organophosphates—substrate analogs like diethyl 4-methylbenzylphosphonate have been used to probe the active site and understand the structural basis of substrate specificity. oup.com This knowledge is then used to design directed evolution experiments aimed at creating mutant enzymes with altered or enhanced catalytic activities against specific targets. oup.com

Computational tools and rational protein design often complement directed evolution. mdpi.com The structure of an enzyme bound to an inhibitor like this compound can serve as a starting point for in silico modeling to predict mutations that might enhance desired properties. nih.govresearchgate.net These predictions can then be used to create smaller, "smarter" libraries for experimental screening, making the evolution process more efficient. harvard.edu

Design and Optimization of Novel Biocatalysts for Organic Transformations

The knowledge gleaned from studying interactions with this compound directly contributes to the design and optimization of novel biocatalysts for specific organic transformations. nih.gov By understanding the precise architecture of an enzyme's active site and its mechanism, scientists can engineer enzymes to accept non-natural substrates or to catalyze entirely new reactions. nih.govacs.org

One major area of application is in the production of enantiomerically pure chemicals, which are crucial for the pharmaceutical and fine chemical industries. researchgate.netharvard.edu By engineering lipases and esterases, guided by inhibitor-bound structures and directed evolution, their selectivity can be dramatically enhanced or even inverted. nih.gov For example, the enantioselectivity of a lipase in a kinetic resolution was improved from an E-value of 1.1 to 51 through directed evolution, showcasing the power of these techniques. researchgate.net

Furthermore, the creation of artificial metalloenzymes represents a frontier in novel biocatalyst design. Here, a protein scaffold is used to host a synthetic metal catalyst, combining the selectivity of enzymes with the diverse reactivity of transition metals. Hemoproteins have been engineered into carbene transferases for reactions like olefin cyclopropanation using phosphonyl diazo reagents. nih.gov This work expands the toolkit of biocatalysis to include abiological reactions, creating pathways to valuable organophosphorus compounds. nih.gov

The optimization of existing biocatalysts for industrial processes also relies on these fundamental studies. Techniques such as immobilization can be combined with protein engineering to improve enzyme stability and reusability. scispace.com The ultimate goal is to develop robust and efficient biocatalysts that can function under demanding industrial conditions, offering greener and more sustainable alternatives to traditional chemical synthesis. harvard.eduacs.org

Future Research Directions and Emerging Paradigms for N Hexylphosphonate Ethyl Ester Studies

Exploration of N-Hexylphosphonate Ethyl Ester Interactions with Undiscovered Enzyme Systems

While the interaction of this compound with certain enzymes like lipases is documented, a vast landscape of potential enzymatic interactions remains uncharted. scielo.brresearchgate.netresearchgate.net Future research should focus on identifying and characterizing novel enzyme systems that can bind to or be modulated by this phosphonate (B1237965) ester. Organophosphorus compounds, as a class, are known to interact with a wide array of enzymes beyond the well-known acetylcholinesterase, including various esterases, hydrolases, and proteases. scielo.brnih.gov A significant knowledge gap exists regarding the long-term effects of low-level exposure to organophosphorus compounds and their precise toxicity pathways, suggesting that unidentified molecular targets exist. scielo.br

The exploration of microbial metabolic pathways for phosphonates offers a promising avenue for discovering new enzyme interactions. frontiersin.orgacs.orgpnas.org For instance, bacteria have evolved diverse enzymatic systems, such as the C-P lyase and C-P hydrolase pathways, to utilize phosphonates. frontiersin.orgmbl.or.kr Investigating the genomes of microorganisms known to degrade phosphonates could reveal novel enzymes that recognize this compound as a substrate or inhibitor. acs.orgpnas.org This approach could lead to the discovery of enzymes with unique catalytic activities or regulatory functions.

A systematic approach to this exploration could involve:

Genome Mining: Analyzing microbial genomes for genes encoding putative phosphonate-metabolizing enzymes. acs.orgpnas.org

Activity-Based Protein Profiling (ABPP): Utilizing this compound-based probes to covalently label and identify interacting enzymes in complex biological samples.

Biochemical Screening: Testing the effect of this compound on a diverse panel of purified enzymes or cell lysates.

The identification of new enzyme targets for this compound would not only expand our fundamental understanding of its biological activity but could also open up new avenues for its application in biotechnology and medicine.

Development of Advanced Computational Models for Predictive Research

Advanced computational models are poised to revolutionize the study of this compound by enabling predictive insights into its behavior and interactions. Quantitative Structure-Property Relationship (QSPR) models, for example, can be developed to forecast the physicochemical properties and biological activities of phosphonate derivatives. uaeh.edu.mxuaeh.edu.mxscilit.com Such models use molecular descriptors to establish correlations with experimental data, allowing for the prediction of properties for untested compounds. uaeh.edu.mxuaeh.edu.mx

Molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and analyzing the interaction of this compound with enzymes at an atomic level. rcsb.orgchemrxiv.org These methods can predict the binding affinity, orientation, and conformational changes that occur upon complex formation. For instance, the crystal structure of Rhizomucor miehei lipase (B570770) in a complex with this compound has provided insights into the enzyme's activation mechanism. researchgate.netresearchgate.netresearchgate.net Computational studies can build upon this knowledge to explore the dynamics of this interaction and predict how modifications to either the inhibitor or the enzyme would affect binding.

Future research in this area should focus on:

Developing more accurate force fields: Improving the parameters used in simulations to better represent the electronic and steric properties of phosphonate esters.

Integrating machine learning: Employing artificial intelligence to analyze large datasets from computational and experimental studies, thereby enhancing the predictive power of the models. ijnc.ir

Multi-scale modeling: Combining different computational techniques to study the system at multiple levels of complexity, from quantum mechanical calculations of the active site to coarse-grained simulations of the entire enzyme in its biological environment.

These advanced computational approaches will not only accelerate the discovery of new enzyme targets but also facilitate the rational design of this compound analogs with tailored properties for specific applications.

Integration of this compound in High-Throughput Screening Technologies for Enzyme Discovery

High-throughput screening (HTS) technologies offer a powerful platform for the rapid discovery of novel enzymes that interact with this compound. numberanalytics.comevotec.com By automating the testing of large libraries of enzymes or microbial strains, HTS can significantly accelerate the identification of hits with desired activities. acs.orgucl.ac.uk this compound can be integrated into HTS workflows in several ways.

One approach is to use it as a substrate or inhibitor in an assay to screen for enzymes that can process or bind to it. For example, a library of microbial extracts could be screened for the ability to hydrolyze this compound, leading to the discovery of new phosphonate-degrading enzymes. mbl.or.kr The development of sensitive and robust HTS assays is crucial for the success of such screens. researchgate.netnih.gov

Another strategy involves using this compound as a molecular probe in activity-based protein profiling (ABPP). In this technique, a reactive version of the molecule is used to covalently label active enzymes in a complex proteome. The labeled enzymes can then be identified using mass spectrometry. This approach has the potential to uncover previously unknown enzyme targets of this compound.

Droplet-based microfluidics is an emerging ultrahigh-throughput screening technology that can be adapted for enzyme discovery. mdpi.com This method allows for the screening of millions of individual enzyme variants or cells encapsulated in tiny droplets, each acting as a miniature test tube. mdpi.com By incorporating a fluorescent reporter system that signals the interaction of an enzyme with this compound, this technology could enable the discovery of rare and highly active enzymes from environmental samples or mutant libraries. mdpi.com

The integration of this compound into these advanced screening platforms will undoubtedly lead to a wealth of new discoveries, expanding our understanding of its biological roles and enabling the development of novel biocatalysts.

Investigation of Sustainable and Green Chemistry Approaches for its Synthesis and Applications

The principles of green chemistry are increasingly being applied to the synthesis and application of organophosphorus compounds to minimize their environmental impact. rsc.orgrsc.orgsemanticscholar.org Future research on this compound should prioritize the development of sustainable and environmentally friendly methodologies.

In terms of synthesis, this involves exploring alternatives to traditional methods that often rely on harsh reagents and solvents. carloerbareagents.com Green synthetic routes could include:

Catalysis: Utilizing efficient and recyclable catalysts to improve atom economy and reduce waste. acs.org This includes the use of biocatalysts, such as enzymes, which can perform reactions with high specificity under mild conditions. acs.orgmdpi.com

Solvent-free reactions: Conducting syntheses in the absence of solvents or using greener alternatives like water or bio-based solvents. carloerbareagents.commdpi.com

Microwave-assisted synthesis: Employing microwave irradiation to accelerate reaction rates and reduce energy consumption. mdpi.com

For the applications of this compound, a green chemistry perspective would focus on developing uses that are beneficial to the environment or human health while minimizing risks. This could involve its use in:

Bioremediation: Utilizing enzymes that interact with this compound to degrade environmental pollutants. mbl.or.krnih.gov

Green pesticides: Designing phosphonate-based pesticides that are highly specific to their target pests and readily biodegradable. rsc.org

Sustainable materials: Incorporating phosphonates into polymers to create flame retardants or other materials with improved properties. rsc.orgmdpi.com

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.